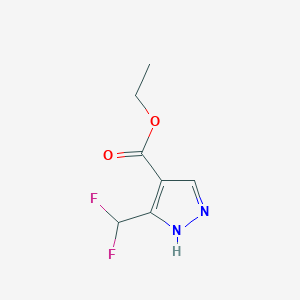

ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The incorporation of a difluoromethyl group into the pyrazole ring enhances the compound’s physicochemical and biological properties, making it a valuable molecule in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method is the reaction of ethyl pyrazole-4-carboxylate with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation . The reaction conditions often include the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for scalability, safety, and cost-effectiveness. The use of bench-stable crystalline solid reagents, such as XtalFluor-M®, has been highlighted as an important advancement in industrial difluoromethylation .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for modifications that enhance the properties of resultant compounds, making it valuable in organic synthesis.

Research indicates that this compound exhibits significant antifungal and antibacterial activities. Its mechanism of action involves enhanced binding affinity to target proteins or enzymes due to the difluoromethyl group, which facilitates hydrogen bonding. This property is particularly beneficial for developing new antimicrobial agents.

Medicinal Chemistry

In drug discovery, this compound shows potential for improving metabolic stability and bioavailability of lead compounds. Studies have highlighted its role in designing pharmaceuticals that require enhanced lipophilicity and bioactivity .

Agrochemicals

This compound is also employed in the development of agrochemicals, including herbicides and insecticides, due to its bioactive properties. Its structural characteristics allow for effective interactions with biological targets in pests and weeds, enhancing agricultural productivity .

Case Studies

Wirkmechanismus

The mechanism of action of ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can inhibit the activity of microbial enzymes, leading to its antifungal and antibacterial effects . Additionally, the compound’s lipophilic nature allows it to penetrate cell membranes more effectively, enhancing its bioavailability .

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its physicochemical properties and biological activity.

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: The presence of a fluorophenyl group introduces different steric and electronic effects, influencing its reactivity and applications.

Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate: This compound contains a difluorophenyl group, which can alter its binding interactions and biological activity compared to the difluoromethyl group.

The uniqueness of this compound lies in its specific combination of the difluoromethyl group and pyrazole ring, which imparts distinct physicochemical and biological properties .

Biologische Aktivität

Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

This compound features a pyrazole ring with a difluoromethyl substituent, which enhances its lipophilicity and potential biological activity. The synthesis typically involves the difluoromethylation of pyrazole derivatives, utilizing reagents such as potassium fluoride and difluoromethylating agents under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal and antibacterial activities. In a study evaluating various pyrazole derivatives, this compound demonstrated notable efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans and Aspergillus niger .

The mechanism of action is thought to involve the compound's ability to inhibit specific microbial enzymes. The difluoromethyl group enhances the compound's capacity to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes critical for microbial survival . This interaction can disrupt metabolic pathways, leading to cell death.

Comparative Biological Activity

To better understand the efficacy of this compound, it is beneficial to compare it with similar compounds:

| Compound | Antimicrobial Activity | Notable Features |

|---|---|---|

| Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Moderate | Trifluoromethyl group may alter reactivity |

| Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | High | Fluorophenyl group introduces different sterics |

| Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate | Low | Difluorophenyl alters binding interactions |

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested alongside traditional antibiotics. At concentrations of 40 µg/mL, it showed comparable or superior activity against several strains when measured against standard drugs like ampicillin and norfloxacin . This suggests its potential as an alternative antimicrobial agent.

Structure-Activity Relationship (SAR)

A comprehensive review highlighted the importance of the difluoromethyl group in enhancing biological activity. SAR studies indicate that modifications to the pyrazole ring can significantly impact both potency and selectivity against various microbial targets .

Applications in Drug Discovery

This compound is being explored for its potential in drug discovery, particularly in developing new antimicrobial agents. Its favorable properties suggest applications not only in pharmaceuticals but also in agrochemicals, where it could serve as a basis for new herbicides or fungicides .

Eigenschaften

IUPAC Name |

ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-2-13-7(12)4-3-10-11-5(4)6(8)9/h3,6H,2H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHPZTBDQIWSFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.